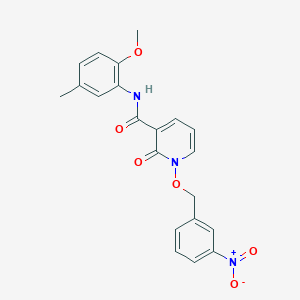

N-(2-methoxy-5-methylphenyl)-1-((3-nitrobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide

Description

This compound belongs to the dihydropyridinone-carboxamide class, characterized by a pyridinone core substituted with a carboxamide group at position 3 and a nitrobenzyloxy moiety at position 1. The 2-methoxy-5-methylphenyl group on the carboxamide introduces steric and electronic effects that modulate solubility and intermolecular interactions.

Properties

IUPAC Name |

N-(2-methoxy-5-methylphenyl)-1-[(3-nitrophenyl)methoxy]-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O6/c1-14-8-9-19(29-2)18(11-14)22-20(25)17-7-4-10-23(21(17)26)30-13-15-5-3-6-16(12-15)24(27)28/h3-12H,13H2,1-2H3,(H,22,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFBPSHUZWGDKCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC(=O)C2=CC=CN(C2=O)OCC3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-methylphenyl)-1-((3-nitrobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Dihydropyridine Core: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.

Introduction of the Nitrobenzyl Group: The nitrobenzyl group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the dihydropyridine core is replaced by the nitrobenzyl moiety.

Attachment of the Methoxy-Methylphenyl Group: This step often involves a coupling reaction, such as a Suzuki or Heck reaction, to attach the methoxy-methylphenyl group to the dihydropyridine core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-5-methylphenyl)-1-((3-nitrobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

Reduction: Reduction of the nitro group can yield amino derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products

Oxidation: Pyridine derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted dihydropyridine derivatives.

Scientific Research Applications

N-(2-methoxy-5-methylphenyl)-1-((3-nitrobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic effects, particularly in cardiovascular diseases due to its structural similarity to calcium channel blockers.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-methylphenyl)-1-((3-nitrobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide is not fully understood but may involve:

Molecular Targets: Potential targets include calcium channels, enzymes, or receptors involved in cellular signaling pathways.

Pathways Involved: The compound may modulate pathways related to oxidative stress, inflammation, or cell proliferation.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural differences and similarities with related compounds:

Key Observations:

In contrast, BG15813’s chloro and fluoro substituents provide moderate electron withdrawal while improving steric bulk .

Solubility and Lipophilicity : The methoxy group in the primary compound and BG15813 increases lipophilicity, favoring membrane permeability. Compound 6d’s hydroxyl group improves aqueous solubility but may reduce bioavailability .

The nitro groups in the primary compound and 6d may confer antimicrobial or antiparasitic properties, as seen in nitroaromatic drugs .

Research Findings and Limitations

- Structural Analysis : SHELX software () is widely used for crystallographic refinement of such compounds, enabling precise determination of bond lengths and angles critical for structure-activity relationship (SAR) studies .

- Synthetic Challenges : The nitrobenzyloxy group in the primary compound may pose stability issues under reducing conditions, whereas BG15813’s halogenated side chain offers greater synthetic versatility .

- Data Gaps: No comparative pharmacokinetic or toxicity data are available in the provided evidence. Further studies are needed to evaluate bioavailability, metabolic pathways, and target selectivity.

Biological Activity

N-(2-methoxy-5-methylphenyl)-1-((3-nitrobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including data tables, relevant case studies, and detailed research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Dihydropyridine core : This structure is often associated with various pharmacological activities.

- Substituents : The presence of a methoxy group and a nitrobenzyl ether enhances its chemical reactivity and biological potential.

Research indicates that the compound may exert its biological effects through multiple mechanisms, including:

- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in metabolic pathways, impacting cellular functions.

- Receptor Modulation : The compound might interact with neurotransmitter receptors, influencing neurotransmission and potentially offering neuroprotective effects.

Antitumor Activity

Studies have demonstrated that this compound exhibits significant antitumor properties. For instance, it has been shown to inhibit the growth of various cancer cell lines in vitro.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.0 | Inhibition of proliferation |

| A549 (Lung Cancer) | 10.5 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 12.0 | Cell cycle arrest |

Neuroprotective Effects

The compound has also been studied for its neuroprotective effects. In animal models of neurodegenerative diseases, it has shown potential in reducing neuronal damage and improving cognitive function.

Antimicrobial Activity

Preliminary studies suggest that this compound possesses antimicrobial properties against several pathogens. The following table summarizes its activity against selected microorganisms:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Case Studies

- Case Study on Antitumor Activity : A recent study evaluated the effects of the compound on MCF-7 breast cancer cells. The results indicated that treatment with the compound led to a significant decrease in cell viability and increased apoptosis markers, suggesting its potential as an anticancer agent.

- Neuroprotection in Animal Models : In a study involving mice subjected to induced oxidative stress, administration of the compound resulted in decreased levels of oxidative markers and improved behavioral outcomes in memory tests.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.